molecular formula C20H21ClF2N4O2 B10896885 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide

Cat. No.: B10896885
M. Wt: 422.9 g/mol
InChI Key: KXJGCYRSHSCGJP-UHFFFAOYSA-N
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Description

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, a difluoromethoxyphenyl group, and an adamantane carboxamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Properties

Molecular Formula

C20H21ClF2N4O2

Molecular Weight

422.9 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C20H21ClF2N4O2/c21-17-24-11-27(26-17)20-8-12-5-13(9-20)7-19(6-12,10-20)16(28)25-14-1-3-15(4-2-14)29-18(22)23/h1-4,11-13,18H,5-10H2,(H,25,28)

InChI Key

KXJGCYRSHSCGJP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=C(C=C5)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the triazole ring. . The adamantane carboxamide moiety can be introduced through amide bond formation using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the triazole ring can be substituted with nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the triazole ring or the adamantane moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazoles, while hydrolysis can produce the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide exerts its effects involves binding to molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions, while the adamantane moiety provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide is unique due to its combination of a triazole ring, a difluoromethoxyphenyl group, and an adamantane carboxamide moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

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